Cas no 89664-20-0 ((4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine)
89664-20-0 structure
Product Name:(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
Numero CAS:89664-20-0
MF:C16H18N2
MW:238.327523708344
CID:891508
PubChem ID:12884652
Update Time:2025-04-19
(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- NOMIFENSINE
- (4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
- (R)-1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine
- (4R)-1,2,3,4-TETRAHYDRO-2-METHYL-4-PHENYL-8-ISOQUINOLINAMINE
- Nomifensine, (R)-
- SCHEMBL125020
- BRN 6064059
- DTXSID801316945
- (+)-Nomifensine
- CHEMBL400964
- 8-ISOQUINOLINAMINE, 1,2,3,4-TETRAHYDRO-2-METHYL-4-PHENYL-, (R)-
- (R)-Nomifensine
- UNII-37W6H6V7ST
- CHEBI:521391
- Q27225764
- 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-, (4R)-
- BDBM50426364
- (+)-Nomiphensine
- EN300-27118123
- 89664-20-0
- (4R)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine
- 37W6H6V7ST
-
- Inchi: 1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m1/s1
- Chiave InChI: XXPANQJNYNUNES-CQSZACIVSA-N
- Sorrisi: N1(C)CC2C(=CC=CC=2[C@@H](C2C=CC=CC=2)C1)N
Proprietà calcolate
- Massa esatta: 238.146998583g/mol
- Massa monoisotopica: 238.146998583g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 272
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 29.3Ų
(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27118123-0.05g |
(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine |
89664-20-0 | 0.05g |
$2755.0 | 2023-09-11 |
(4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine Letteratura correlata
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
89664-20-0 ((4R)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine) Prodotti correlati
- 24526-64-5(Nomifensine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso